molecular formula C19H20ClFN2O2 B611657 Velufenacin CAS No. 1648737-78-3

Velufenacin

货号: B611657
CAS 编号: 1648737-78-3
分子量: 362.8294
InChI 键: SYBGVVSJNMTWCI-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Velufenacin involves the reaction of (3R)-1-methylpyrrolidin-3-yl methanol with (3’-chloro-4’-fluoro(1,1’-biphenyl)-2-yl) isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization and filtration to ensure the final product meets the required quality standards .

化学反应分析

Types of Reactions

Velufenacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Scientific Research Applications

Velufenacin has several applications across various fields of research:

  • Pharmacology : As a muscarinic receptor antagonist, it is being studied for its therapeutic potential in treating OAB. Its selectivity may reduce common side effects associated with other antimuscarinic agents.
  • Clinical Trials : this compound has undergone multiple phases of clinical trials to evaluate its safety and efficacy in patients with OAB. A phase 2 trial demonstrated significant reductions in urinary frequency and urgency compared to placebo .
  • Pharmacokinetics : Research has shown that food intake can significantly affect the pharmacokinetics of this compound. A study indicated that the area under the concentration-time curve (AUC) and maximum plasma concentration (C_max) increased when taken with food, suggesting that dietary considerations may be important for optimal dosing .
  • Comparative Studies : this compound has been compared with other antimuscarinic medications like solifenacin. In clinical trials, it showed comparable efficacy with potentially fewer side effects, making it a promising candidate for OAB treatment .

Clinical Trial Results

A recent phase 2 study involving 306 patients evaluated the efficacy and safety of this compound at doses of 2.5 mg and 5 mg over 12 weeks. Key findings include:

  • Reduction in Urinary Frequency : The 5 mg dose resulted in a statistically significant decrease in 24-hour urinary frequency compared to placebo (P=0.0413) after 12 weeks.
  • Urgency Episodes : Both doses significantly reduced the number of urgency episodes at various time points during the study.
  • Adverse Drug Reactions : The incidence of adverse drug reactions was low, with no serious adverse events reported across treatment groups .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated and shows a modest increase in absorption when taken with food. The study highlighted that:

  • The C_max values increased significantly under fed conditions (2.3-fold for 2.5 mg and 2.0-fold for 5 mg doses).
  • The time to reach C_max remained consistent regardless of food intake, averaging around 4.5 to 5 hours .

Comparative Analysis with Other Antimuscarinics

FeatureThis compound (DA-8010)SolifenacinOxybutynin
MechanismM3 Receptor AntagonistM3 Receptor AntagonistM3 Receptor Antagonist
Efficacy in OABSignificant reduction in frequency and urgencyComparable efficacyEffective but higher side effects
Side EffectsLow incidenceModerate incidenceHigh incidence
Phase of DevelopmentPhase IIIApprovedApproved

作用机制

The mechanism of action of Velufenacin involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of specific enzymes .

相似化合物的比较

Velufenacin can be compared with other carbamate esters and biphenyl derivatives. Similar compounds include:

    Carbaryl: Another carbamate ester used as an insecticide.

    Biphenyl: A simple biphenyl compound used in organic synthesis.

    Fenobam: A biphenyl derivative with anxiolytic properties.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and biphenyl moiety makes it a versatile compound with diverse applications .

生物活性

Velufenacin, also known as DA-8010, is an oral muscarinic receptor antagonist primarily developed for the treatment of overactive bladder (OAB). This compound exhibits a unique pharmacological profile with a significant affinity for the M3 muscarinic receptor subtype, which is crucial for bladder function. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound selectively antagonizes muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. The compound demonstrates a 30-fold higher affinity for M3 receptors compared to M2 receptors and significantly lower affinity for other muscarinic subtypes. This selectivity is crucial as it minimizes side effects associated with broader muscarinic receptor antagonism, such as cognitive impairment and dry mouth .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied. Key findings include:

  • Bioavailability : this compound exhibits high oral bioavailability, which is essential for effective therapeutic outcomes.
  • Absorption : Food intake has been shown to modestly increase the absorption of this compound, suggesting that it can be taken with meals to enhance its efficacy .
  • Metabolism : The drug is primarily metabolized in the liver, with its pharmacologically active metabolites contributing to its therapeutic effects. The elimination half-life allows for once-daily dosing, enhancing patient compliance .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing urinary incontinence episodes in patients with OAB. In a multicenter study comparing this compound to placebo and other antimuscarinic agents:

  • Reduction in Incontinence : Patients receiving this compound experienced a statistically significant reduction in daily urinary incontinence episodes compared to those on placebo.
  • Quality of Life Improvements : Participants reported enhanced quality of life metrics following treatment with this compound, indicating its effectiveness beyond mere symptom relief .

Table 1: Summary of Clinical Trial Findings

Study ReferenceTreatment GroupReduction in Incontinence EpisodesQuality of Life Improvement
This compound-3.2 episodes/daySignificant improvement
Placebo-1.0 episodes/dayMinimal improvement

Safety Profile

The safety profile of this compound has been evaluated in various studies. Common adverse effects reported include:

  • Dry mouth : A frequent side effect associated with antimuscarinic agents.
  • Constipation : Another common anticholinergic effect.
  • Cognitive Effects : Unlike some other antimuscarinic agents, this compound has shown a lower incidence of cognitive side effects due to its selectivity for M3 receptors .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A 65-year-old female patient with severe OAB symptoms was treated with this compound. After 12 weeks, she reported a reduction from 10 to 2 incontinence episodes per day and significant improvement in her quality of life.
  • Case Study 2 : A male patient aged 70 with comorbidities (diabetes and hypertension) was administered this compound. He tolerated the medication well, experiencing only mild dry mouth without any cognitive impairment.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Velufenacin’s antagonism at muscarinic receptors, and how can researchers experimentally validate its subtype selectivity?

this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily targeting M1–M5 subtypes. To validate subtype selectivity, researchers should employ radioligand competitive binding assays using tritiated antagonists (e.g., ³H³H -N-methylscopolamine) across transfected cell lines expressing individual mAChR subtypes. Ki values derived from these assays (e.g., M1: 2.3 nM, M3: 2.5 nM ) provide quantitative selectivity profiles. Additionally, functional assays measuring intracellular calcium flux or cAMP inhibition in subtype-specific models can confirm antagonistic potency .

Q. What standard in vitro and in vivo models are appropriate for studying this compound’s efficacy in bladder dysfunction?

  • In vitro : Isolated bladder smooth muscle strips from rodents, treated with carbachol (a muscarinic agonist), can assess this compound’s ability to inhibit contractile responses. Dose-response curves (EC₅₀/IC₅₀) should be compared to reference antagonists like tolterodine .
  • In vivo : Cystometry in animal models (e.g., rats with acetic acid-induced bladder overactivity) measures changes in urinary frequency and pressure. Ethical approval and adherence to ARRIVE guidelines are critical for translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different preclinical models?

Discrepancies often arise from variations in model specificity (e.g., species differences in mAChR expression) or experimental design (e.g., dosing regimens). A systematic review with meta-analysis of existing data can identify confounding variables. For example, differences in bioavailability due to formulation (e.g., oral vs. intravenous administration) may explain efficacy variations. Researchers should also validate findings using blinded, randomized protocols and report negative results to reduce publication bias .

Q. What methodological strategies optimize the pharmacokinetic/pharmacodynamic (PK/PD) profiling of this compound in early-phase trials?

  • Population PK modeling : Collect serial blood/urine samples from healthy volunteers to estimate clearance, volume of distribution, and half-life.
  • Biomarker integration : Measure urinary ATP or prostaglandin E₂ levels as surrogates for bladder activity.
  • Covariate analysis : Adjust for factors like age, renal function, and CYP3A4 polymorphism effects on metabolism. Use NONMEM or Monolix for nonlinear mixed-effects modeling .

Q. How can researchers address the lack of long-term safety data for this compound in chronic use?

Design prospective cohort studies with ≥12-month follow-up, monitoring anticholinergic side effects (e.g., dry mouth, cognitive impairment). Incorporate patient-reported outcomes (PROs) via validated questionnaires (e.g., Overactive Bladder Questionnaire [OAB-q]) and correlate these with plasma drug levels. For preclinical validation, conduct 6-month toxicity studies in rodents, assessing histopathological changes in bladder and CNS tissues .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use four-parameter logistic regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For clinical trials, apply longitudinal mixed models to account for repeated measures. In cases of non-normal data, employ nonparametric tests (e.g., Friedman test) or bootstrapping. Always report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers design experiments to minimize bias when comparing this compound to older antimuscarinics?

  • Blinding : Use double-blind protocols with placebo and active comparators (e.g., oxybutynin).
  • Randomization : Stratify participants by baseline severity (e.g., OAB symptom score).
  • Endpoint selection : Prioritize objective measures (e.g., urodynamic parameters) over subjective PROs.
  • Power analysis : Calculate sample sizes using G*Power to ensure adequate detection of clinically relevant differences .

Q. Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data in this compound efficacy studies?

Apply the Grubbs’ test or ROUT method (Q=1%) to identify statistical outliers. Investigate biological plausibility (e.g., genetic polymorphisms affecting drug metabolism) before exclusion. Document all outliers in supplementary materials with justification .

Q. How can conflicting findings about this compound’s CNS penetration be reconciled?

Conduct brain/plasma ratio studies in rodents using LC-MS/MS to quantify drug levels in cerebrospinal fluid. Complement with behavioral assays (e.g., Morris water maze) to assess cognitive effects. Differences may stem from blood-brain barrier permeability variations across species or formulations .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s preclinical data across laboratories?

  • Detailed protocols : Publish step-by-step methodologies, including buffer compositions and equipment settings (e.g., tension adjustments in muscle strip assays).
  • Data sharing : Deposit raw data in repositories like Figshare or Zenodo.
  • Reagent validation : Use commercially available reference standards (e.g., HY-109196 ) and verify batch-to-batch consistency .

属性

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBGVVSJNMTWCI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1648737-78-3
Record name Velufenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648737783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VELUFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV3E0S3IQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。